molecular formula C16H21N3O2 B6699106 N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-carboxamide

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-carboxamide

Cat. No.: B6699106
M. Wt: 287.36 g/mol
InChI Key: YVTDAYURAVJICO-UHFFFAOYSA-N
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Description

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a pyrazole ring substituted with a carboxamide group and a complex side chain containing benzyl, hydroxy, and methyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12(20)16(2,10-13-6-4-3-5-7-13)11-17-15(21)14-8-9-18-19-14/h3-9,12,20H,10-11H2,1-2H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTDAYURAVJICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)CNC(=O)C2=CC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Side Chain: The side chain containing the benzyl, hydroxy, and methyl groups can be introduced through a series of reactions, including alkylation, reduction, and hydroxylation.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its possible anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-carboxamide: can be compared with other pyrazole derivatives:

    N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.

    N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-4-carboxamide: Another positional isomer with potential differences in biological activity.

    N-(2-benzyl-3-hydroxy-2-methylbutyl)-1H-pyrazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which may alter its chemical and biological properties.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

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